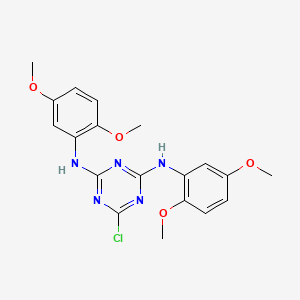

6-chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Molecular Formula: C₁₉H₂₀ClN₅O₄ Average Mass: 417.85 g/mol ChemSpider ID: 1055671 This compound features a 1,3,5-triazine core substituted with two 2,5-dimethoxyphenyl groups at the 2- and 4-positions and a chlorine atom at the 6-position.

Properties

Molecular Formula |

C19H20ClN5O4 |

|---|---|

Molecular Weight |

417.8 g/mol |

IUPAC Name |

6-chloro-2-N,4-N-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C19H20ClN5O4/c1-26-11-5-7-15(28-3)13(9-11)21-18-23-17(20)24-19(25-18)22-14-10-12(27-2)6-8-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |

InChI Key |

CMJYDQFBJALNRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2,5-dimethoxyaniline with 6-chloro-1,3,5-triazine-2,4-diamine . The reaction typically occurs under mild conditions, yielding the desired product.

Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient and scalable routes to synthesize this compound. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity:: 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions:

- Oxidation : It can undergo oxidation reactions, leading to the formation of different oxidation states.

- Reduction : Reduction processes yield reduced forms of the compound.

- Substitution : Substituents can be introduced at specific positions on the triazine ring.

- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Scientific Research Applications

This compound finds applications across disciplines:

- Chemistry : As a building block for designing novel molecules.

- Biology : Investigating its interactions with biological macromolecules.

- Medicine : Potential therapeutic agents due to their unique properties.

- Industry : Used in materials science and catalysis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting pathways related to cell growth, inflammation, or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 6-chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings:

Structural Influence on Activity :

- Triazine herbicides (simazine, propazine, atrazine) share a common mechanism: inhibition of photosynthesis by binding to the D1 protein in plants . Substituents on the triazine ring modulate selectivity and environmental persistence. For example:

- Alkyl groups (e.g., ethyl, isopropyl) : Enhance hydrophobicity, improving soil adsorption but reducing mobility .

Substituent Position Matters :

- The 2,5-dimethoxy isomer (main compound) and 2,4-dimethoxy analog () exhibit identical molecular formulas but differ in substituent arrangement. Such positional isomerism can lead to distinct dipole moments and solubility profiles, impacting bioavailability .

Environmental and Regulatory Considerations: Propazine and simazine are being phased out in some regions due to groundwater contamination risks .

Synthetic Versatility :

- The triazine core allows modular substitution, as evidenced by derivatives with piperidinyl () or benzothiazolyl groups (). These modifications enable tuning for diverse applications, including antimicrobial agents .

Biological Activity

6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 374101-89-0) is a synthetic compound that belongs to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The focus of this article is to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 417.85 g/mol. The structure features a triazine ring substituted with two dimethoxyphenyl groups and a chlorine atom at the 6-position.

Antiviral Activity

Recent studies have indicated that compounds structurally related to triazines exhibit significant antiviral properties. For instance, triazine derivatives have been shown to inhibit HIV-1 replication effectively. In a related study involving similar compounds, the EC50 values were found to be in the low nanomolar range against wild-type HIV-1 strains, suggesting that modifications in the triazine structure can enhance antiviral potency .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of any new compounds. The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings suggest that this compound exhibits low cytotoxicity at effective concentrations for antiviral activity. For example, the compound demonstrated a CC50 (concentration causing 50% cytotoxicity) significantly higher than its EC50 against HIV-1 .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Viral Enzymes : Similar triazine compounds have been reported to inhibit viral reverse transcriptase and protease enzymes.

- Modulation of Cellular Pathways : The compound may influence cellular signaling pathways that are critical for viral replication.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₅O₄ |

| Molecular Weight | 417.85 g/mol |

| EC50 (HIV-1) | Low nanomolar range |

| CC50 (Cytotoxicity) | High relative to EC50 |

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their antiviral activities. The study highlighted that modifications at specific positions on the triazine ring could lead to enhanced activity against resistant strains of viruses like HIV .

Another research project focused on the structural optimization of similar compounds through medicinal chemistry approaches. It was found that introducing electron-withdrawing groups at strategic locations significantly improved both potency and selectivity against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.